molecular formula C11H16N2O B1274572 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine CAS No. 436086-99-6

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

Cat. No.: B1274572
CAS No.: 436086-99-6
M. Wt: 192.26 g/mol
InChI Key: PPTBAWQVKOPXIY-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is an organic compound that features a pyridine ring and a tetrahydrofuran ring connected via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a substitution reaction to introduce a functional group at the 4-position.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is attached to the pyridine derivative.

    Formation of the Methanamine Linkage: The final step involves the formation of the methanamine linkage, connecting the pyridine and tetrahydrofuran rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine: Similar structure but with the pyridine ring substituted at the 3-position.

    1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine: Similar structure but with the pyridine ring substituted at the 2-position.

    1-(Pyridin-4-yl)-N-((tetrahydrofuran-3-yl)methyl)methanamine: Similar structure but with the tetrahydrofuran ring substituted at the 3-position.

Uniqueness

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h3-6,11,13H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTBAWQVKOPXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389943
Record name 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-99-6
Record name 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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